An In-depth Technical Guide to 1-(Methylsulfonyl)-3-nitrobenzene (CAS: 2976-32-1)
An In-depth Technical Guide to 1-(Methylsulfonyl)-3-nitrobenzene (CAS: 2976-32-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of 1-(Methylsulfonyl)-3-nitrobenzene. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
1-(Methylsulfonyl)-3-nitrobenzene is a nitroaromatic and organosulfur compound.[1] The presence of both a strongly electron-withdrawing nitro group and a methylsulfonyl group significantly influences its chemical reactivity and potential biological activity.
| Property | Value | Reference |
| CAS Number | 2976-32-1 | [2] |
| Molecular Formula | C₇H₇NO₄S | [2] |
| Molecular Weight | 201.20 g/mol | [2] |
| Appearance | Brown to khaki solid | |
| Melting Point | 146 °C | |
| Boiling Point | 392.8±34.0 °C (Predicted) | |
| Density | 1.406±0.06 g/cm³ (Predicted) | |
| IUPAC Name | 1-(methylsulfonyl)-3-nitrobenzene | |
| InChI Key | FTJMAAWQEAOBBI-UHFFFAOYSA-N | |
| SMILES | CS(=O)(=O)c1cccc(--INVALID-LINK--[O-])c1 | |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
Synthesis
The most common method for the synthesis of 1-(Methylsulfonyl)-3-nitrobenzene is the electrophilic aromatic substitution of methyl phenyl sulfone (thioanisole dioxide) with a nitrating agent.[1] The methylsulfonyl group is a meta-directing deactivator, thus favoring the formation of the 3-nitro isomer.
Experimental Protocol: Nitration of Methyl Phenyl Sulfone
This protocol describes a plausible method for the synthesis of 1-(Methylsulfonyl)-3-nitrobenzene based on standard nitration procedures for deactivated aromatic compounds.
Materials:
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Methyl phenyl sulfone
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Concentrated sulfuric acid (98%)
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Concentrated nitric acid (70%)
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Ice
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Deionized water
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Sodium bicarbonate solution (5% w/v)
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Anhydrous magnesium sulfate
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Ethanol or methanol for recrystallization
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Thermometer
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Ice bath
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Beaker
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Büchner funnel and flask
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Filter paper
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Rotary evaporator
Procedure:
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Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to below 10 °C. Slowly add an equimolar amount of concentrated nitric acid via a dropping funnel while maintaining the temperature below 10 °C.
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Reaction: To the cooled nitrating mixture, slowly add methyl phenyl sulfone in small portions over 30-60 minutes, ensuring the temperature does not exceed 15-20 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
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Neutralization: Filter the crude product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to litmus paper. Further wash the solid with a 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold deionized water.
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Drying: Dry the crude product under vacuum or by air drying. For further drying, dissolve the product in a suitable organic solvent, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
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Purification: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure 1-(Methylsulfonyl)-3-nitrobenzene.
Safety Precautions:
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Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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The nitration reaction is exothermic and can run away if the temperature is not controlled. Maintain the temperature strictly as described.
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Always add acid to water, never the other way around, when preparing dilutions.
